

An In-depth Technical Guide to 4-Ethylnitrobenzene (CAS 100-12-9)

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Ethylnitrobenzene** (CAS No. 100-12-9), a pivotal chemical intermediate in various industrial and research applications. This document details its chemical and physical properties, synthesis and reaction protocols, and critical safety information, presented in a format tailored for scientific and technical professionals.

Chemical and Physical Properties

4-Ethylnitrobenzene is an aromatic nitro compound characterized by an ethyl group at the para position relative to the nitro substituent on a benzene ring.[1] It is typically a colorless to light yellow liquid under standard conditions.[1][2] Its properties make it a versatile building block in organic synthesis.[1]

Table 1: Physicochemical Properties of **4-Ethylnitrobenzene**



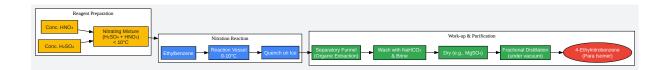
Property	Value	Reference(s)	
CAS Number	100-12-9	[3]	
Molecular Formula	C ₈ H ₉ NO ₂	[3]	
Molecular Weight	151.17 g/mol	[2]	
Appearance	Light yellow to orange clear liquid	[4]	
Boiling Point	242 to 246 °C	[4][5]	
Melting Point	-18 °C	[4][6]	
Density	1.12 g/cm³ (at 20°C)	[4][6]	
Flash Point	117 °C	[4][5][6]	
Refractive Index	~1.545 (at 20°C)	[4][6]	
Solubility	Insoluble in water; soluble in organic solvents like ethanol and ether.	organic solvents like ethanol [1]	
IUPAC Name	1-ethyl-4-nitrobenzene	[3]	
InChI Key	RESTWAHJFMZUIZ- UHFFFAOYSA-N	[3]	
SMILES	CCC1=CC=C(C=C1) INVALID-LINK=O	[3]	

**2. Synthesis and Manufacturing

The primary industrial and laboratory synthesis of **4-ethylnitrobenzene** is achieved through the electrophilic aromatic substitution (EAS) of ethylbenzene.[7] This reaction, known as nitration, typically employs a nitrating mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂+), which is the active nitrating species.[7][8]



The ethyl group is an ortho-, para-directing activator, leading to a mixture of 2-ethylnitrobenzene and **4-ethylnitrobenzene** isomers.[9][10] The para isomer is generally favored due to reduced steric hindrance compared to the ortho position.[9]



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Caption: General experimental workflow for the synthesis of **4-ethylnitrobenzene**.

Experimental Protocol 1: Synthesis of 4-Ethylnitrobenzene via Nitration

This protocol describes a standard laboratory procedure for the nitration of ethylbenzene.

Materials:

- Ethylbenzene
- Concentrated Nitric Acid (~70%)
- Concentrated Sulfuric Acid (98%)
- Ice
- Deionized water
- 5% Sodium Bicarbonate (NaHCO₃) solution



- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- · Dichloromethane or other suitable organic solvent
- Round-bottom flask, dropping funnel, magnetic stirrer, separatory funnel, and distillation apparatus

Methodology:

- Prepare Nitrating Mixture: In a flask submerged in an ice-water bath, add a measured volume of concentrated sulfuric acid. While stirring, slowly add an equimolar amount of concentrated nitric acid, ensuring the temperature is maintained below 10°C.[8][10]
- Nitration Reaction: Cool the ethylbenzene in a separate reaction flask to between 0-5°C.
 Slowly add the prepared nitrating mixture dropwise to the stirred ethylbenzene over 1-2 hours. The reaction is exothermic, and the temperature must be carefully controlled to not exceed 10°C to minimize side reactions.[8]
- Reaction Completion: After the addition is complete, continue stirring the mixture at a controlled temperature (e.g., 10°C) for an additional hour to ensure the reaction proceeds to completion.[8]
- Work-up: Carefully pour the reaction mixture over a large volume of crushed ice to quench the reaction.[10] Transfer the entire mixture to a separatory funnel.
- Separation and Neutralization: Separate the lower aqueous layer. Wash the organic layer sequentially with cold water, a 5% sodium bicarbonate solution (to neutralize residual acid), and finally with brine.[10]
- Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent (if used) via rotary evaporation.[8]
- Purification: The resulting mixture of ortho and para isomers can be separated by fractional distillation under reduced pressure to yield pure 4-ethylnitrobenzene.[8]

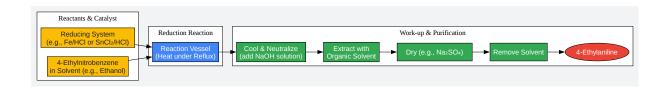


Key Chemical Reactions and Applications

- **4-Ethylnitrobenzene** is a valuable intermediate primarily used for the synthesis of other fine chemicals.[1] Its applications are extensive in the pharmaceutical and dye industries.[1][11]
- Pharmaceuticals: It serves as a key raw material for the production of broad-spectrum antibiotics such as chloramphenicol.[11]
- Dye Manufacturing: It is a precursor in the synthesis of various dyes.[1]
- Chemical Synthesis: Its most common chemical transformation is the reduction of the nitro group to form 4-ethylaniline, another crucial building block.

Reduction to 4-Ethylaniline

The reduction of the nitro group in **4-ethylnitrobenzene** to a primary amine is a fundamental and widely used transformation. This can be achieved using several methods, including catalytic hydrogenation or metal-acid systems.[9][12]



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Caption: General workflow for the reduction of **4-ethylnitrobenzene**.

Experimental Protocol 2: Reduction of 4-Ethylnitrobenzene with Tin and HCl

This protocol provides a classic method for the reduction of an aromatic nitro group.



Materials:

- 4-Ethylnitrobenzene
- Tin (Sn) metal powder or granules
- Concentrated Hydrochloric Acid (HCl)
- 10 M Sodium Hydroxide (NaOH) solution
- Diethyl ether or other suitable extraction solvent
- Anhydrous sodium sulfate (Na₂SO₄)
- Round-bottom flask, reflux condenser, ice bath, separatory funnel

Methodology:

- Reaction Setup: In a round-bottom flask, add 4-ethylnitrobenzene and tin metal (typically 3-5 equivalents).[9][12]
- Acid Addition: Slowly add concentrated hydrochloric acid in portions. The reaction is highly
 exothermic and may require cooling in an ice bath to control its rate.[9]
- Reaction Completion: Once the initial vigorous reaction subsides, heat the mixture under reflux for 1-3 hours to ensure the reduction is complete. The reaction can be monitored by Thin Layer Chromatography (TLC).[12]
- Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the mixture by the slow addition of a concentrated NaOH solution until the solution is strongly basic (pH > 10). This will precipitate tin salts.[12]
- Extraction: Extract the aqueous layer multiple times with diethyl ether.[13]
- Isolation and Purification: Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄. Filter and concentrate the solution under reduced pressure to afford crude 4-ethylaniline, which can be further purified by distillation.[13]



Toxicological and Safety Information

4-Ethylnitrobenzene is a hazardous chemical that requires careful handling. It is classified as an irritant and is harmful to aquatic life.[3][4][6] Appropriate personal protective equipment (PPE), including gloves and safety goggles, should be worn at all times.[14] Work should be conducted in a well-ventilated fume hood.

Table 2: GHS Hazard and Safety Information for **4-Ethylnitrobenzene**



Category	Code	Description	Reference(s)
Hazard Statements	H315	Causes skin irritation.	[3][6]
H319	Causes serious eye irritation.	[3][6]	_
H335	May cause respiratory irritation.	[6]	_
H402	Harmful to aquatic life.	[4][15]	_
Precautionary Statements	P261	Avoid breathing dust/fume/gas/mist/va pors/spray.	[3]
P273	Avoid release to the environment.	[4][15]	
P280	Wear protective gloves/protective clothing/eye protection/face protection.	[3]	_
P302+P352	IF ON SKIN: Wash with plenty of soap and water.	[3]	_
P305+P351+P338	IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[3]	
P501	Dispose of contents/container to an approved waste disposal plant.	[4][15]	-



Spectroscopic Data

Detailed spectroscopic data is essential for the identification and characterization of **4-ethylnitrobenzene**. Comprehensive datasets, including IR, ¹H NMR, ¹³C NMR, and mass spectrometry, are publicly available through curated scientific databases.

- NIST Chemistry WebBook: Provides access to IR spectra, mass spectra, and gas chromatography data.[16]
- PubChem: Contains computed properties, depositor-supplied synonyms, and links to various spectral data.[3]
- SpectraBase: Offers ¹H NMR, ¹³C NMR, and IR spectra.[3]

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- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Ethylnitrobenzene (CAS 100-12-9)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b091404#4-ethylnitrobenzene-cas-number-100-12-9]

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